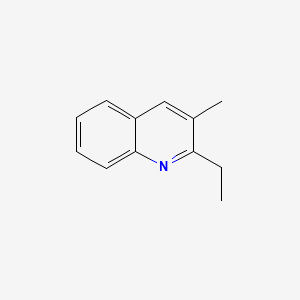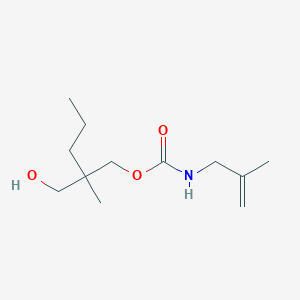
2-Methyl-2-propyl-1,3-propanediol 2-methylallylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-2-propyl-1,3-propanediol can be synthesized through a salt-free procedure based on aldol addition followed by hydrogenation . Another method involves the classical combination of hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde .
Industrial Production Methods
Industrial production of 2-Methyl-2-propyl-1,3-propanediol typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-propyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The compound exerts its effects by acting on the central nervous system. It enhances the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedative and muscle relaxant effects . The molecular targets include GABA receptors, which play a crucial role in mediating the compound’s pharmacological actions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carisoprodol: Known for its strong centrally-acting muscle relaxant activity.
Meprobamate: Used as an anxiolytic drug.
Lorbamate, Tolboxane, Tybamate: Other derivatives with similar pharmacological properties.
Uniqueness
2-Methyl-2-propyl-1,3-propanediol stands out due to its dual role as both a synthetic precursor and an active metabolite. This unique characteristic allows it to be versatile in various pharmaceutical applications, making it a valuable compound in the field of medicinal chemistry .
Propriétés
Numéro CAS |
25384-35-4 |
|---|---|
Formule moléculaire |
C12H23NO3 |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
[2-(hydroxymethyl)-2-methylpentyl] N-(2-methylprop-2-enyl)carbamate |
InChI |
InChI=1S/C12H23NO3/c1-5-6-12(4,8-14)9-16-11(15)13-7-10(2)3/h14H,2,5-9H2,1,3-4H3,(H,13,15) |
Clé InChI |
MMJRNJZURLUGLO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(CO)COC(=O)NCC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


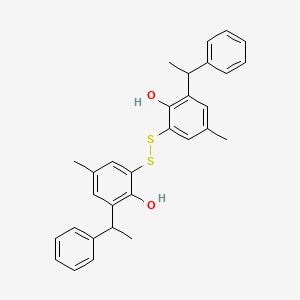
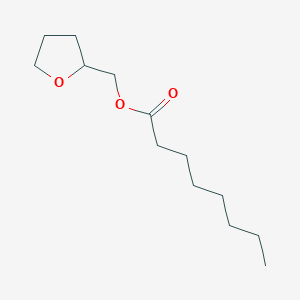
![5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14684158.png)
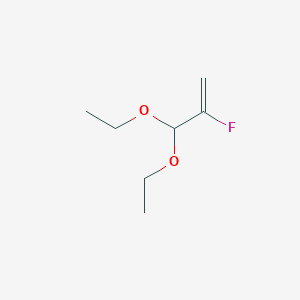
![2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene](/img/structure/B14684163.png)
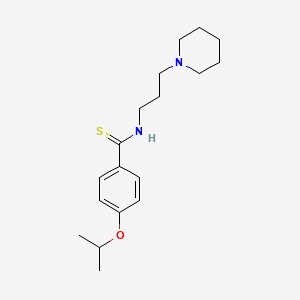
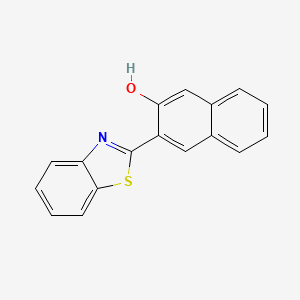

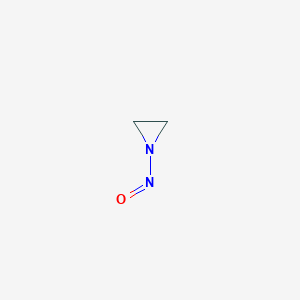
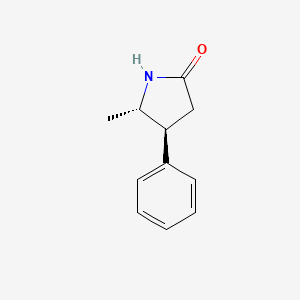
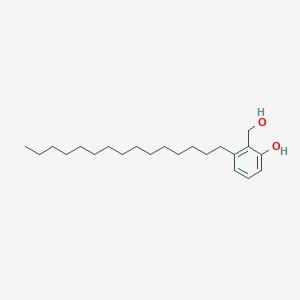
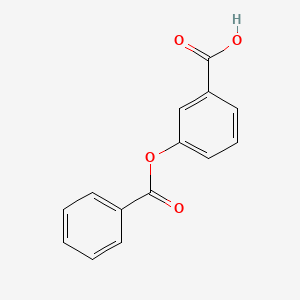
![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide](/img/structure/B14684206.png)
